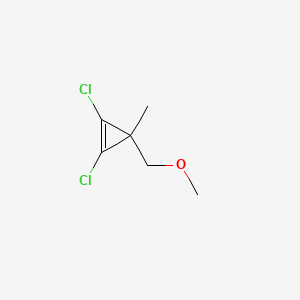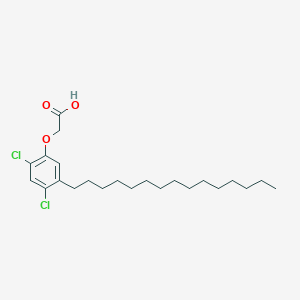
Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester is a chemical compound with the molecular formula C9H12O6S It is a derivative of propanedioic acid and features a thienyl group with a dioxido substitution
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester typically involves the esterification of propanedioic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to form the corresponding acids, which can then participate in further chemical reactions. The thienyl group can interact with biological molecules, potentially affecting enzyme activity and other biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, diethyl ester
- Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dipropyl ester
Uniqueness
Propanedioic acid, (2,3-dihydro-1,1-dioxido-3-thienyl)-, dimethyl ester is unique due to its specific ester groups and the presence of a dioxido-substituted thienyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
118022-23-4 |
|---|---|
Fórmula molecular |
C9H12O6S |
Peso molecular |
248.25 g/mol |
Nombre IUPAC |
dimethyl 2-(1,1-dioxo-2,3-dihydrothiophen-3-yl)propanedioate |
InChI |
InChI=1S/C9H12O6S/c1-14-8(10)7(9(11)15-2)6-3-4-16(12,13)5-6/h3-4,6-7H,5H2,1-2H3 |
Clave InChI |
ISHCEVVBHFBLQG-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1CS(=O)(=O)C=C1)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



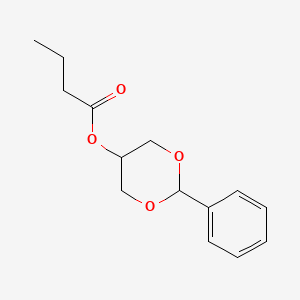
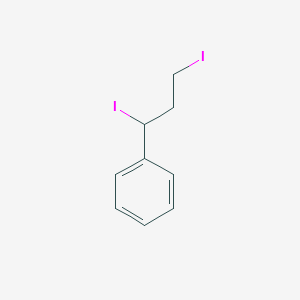
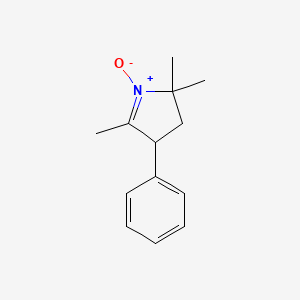
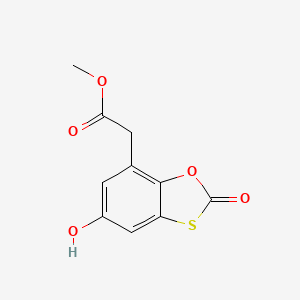
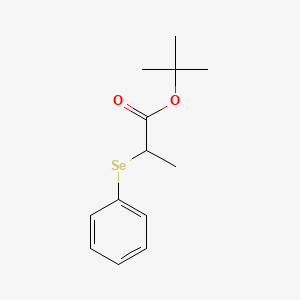
![2-{[2-(4-Methoxyphenyl)ethyl]carbamoyl}-1,3-phenylene diacetate](/img/structure/B14301252.png)
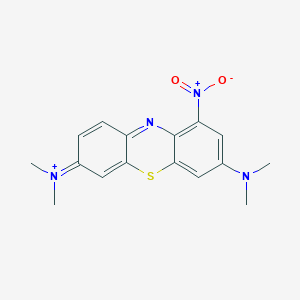
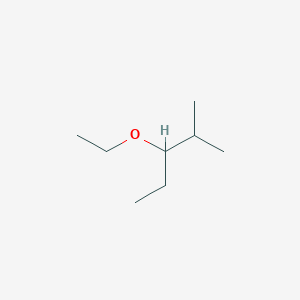
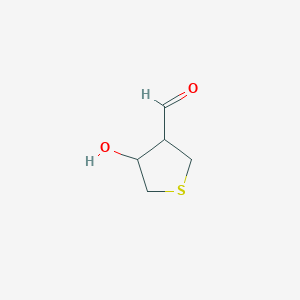
![N~1~-[1-(6-Chloropyridin-3-yl)ethyl]ethane-1,2-diamine](/img/structure/B14301270.png)
